molecular formula C11H9NOS3 B3872855 3-allyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3872855
M. Wt: 267.4 g/mol
InChI Key: MJQHIBZNVUIMNK-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as thiosemicarbazone and is a derivative of thiazolidinone.

Mechanism of Action

The mechanism of action of 3-allyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been reported to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to possess antioxidant properties and can scavenge free radicals in the body. It has also been shown to inhibit the growth of various microorganisms such as bacteria and fungi. In addition, the compound has been reported to have anti-inflammatory effects and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-allyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic applications. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. In addition, the synthesis method of this compound is simple and efficient, making it easy to obtain in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been reported to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-allyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate the mechanism of action of the compound and its potential therapeutic applications. Another direction is to evaluate the safety and efficacy of the compound in clinical trials. Additionally, future research could focus on developing new derivatives of this compound with improved properties and reduced toxicity. Finally, the compound could be evaluated for its potential use in combination therapy with other drugs for the treatment of various diseases.

Scientific Research Applications

3-allyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been reported to possess antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

properties

IUPAC Name

(5E)-3-prop-2-enyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS3/c1-2-5-12-10(13)9(16-11(12)14)7-8-4-3-6-15-8/h2-4,6-7H,1,5H2/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQHIBZNVUIMNK-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CS2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-allyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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3-allyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-allyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-allyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

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